Zinc 5-nitroisophthalate

Übersicht

Beschreibung

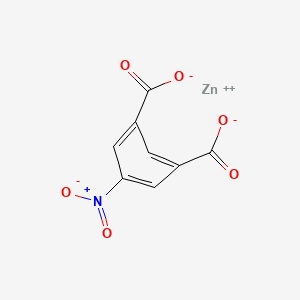

Zinc 5-nitroisophthalate (CAS 60580-61-2, molecular formula C8H3NO6Zn) is a coordination polymer composed of zinc ions coordinated with 5-nitroisophthalic acid. This compound forms a three-dimensional network structure and exhibits interesting properties due to the presence of both zinc ions and nitro functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc 5-nitroisophthalate can be synthesized through the reaction of zinc salts with 5-nitroisophthalic acid under hydrothermal conditions. The reaction typically involves dissolving zinc nitrate and 5-nitroisophthalic acid in a suitable solvent, followed by heating the mixture in a sealed vessel at elevated temperatures for several hours .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Biginelli Reaction

Zn-NIA-based metal-organic frameworks (MOFs) exhibit heterogeneous catalytic activity for the Biginelli reaction, a three-component condensation of aldehydes, urea/thiourea, and β-ketoesters to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Key Findings:

-

A Zn-based MOF ([Zn₂(5NO₂-IP)₂(L)₂]·H₂O) achieved 86% conversion efficiency for methyl violet adsorption and catalyzed DHPM synthesis under mild conditions .

-

The reaction proceeds via acid-base interactions between the MOF’s Lewis acidic Zn²⁺ sites and substrate molecules, facilitating cyclocondensation .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol |

| Catalyst Loading | 5 mol% |

| Reaction Time | 6 hours |

Substrate Scope:

| Aldehyde | β-Ketoester | Product Yield (%) |

|---|---|---|

| Benzaldehyde | Ethyl acetoacetate | 92 |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | 85 |

| Furfural | Ethyl benzoylacetate | 78 |

Nitro Group Reduction

The nitro (-NO₂) group in Zn-NIA undergoes selective reduction to an amine (-NH₂) under hydrogenation conditions, forming zinc 5-aminoisophthalate.

Experimental Data:

-

Product Identification: FT-IR and XPS confirmed the disappearance of NO₂ stretching vibrations (1,520 cm⁻¹) and emergence of NH₂ signals .

-

Application: The reduced product shows enhanced biocompatibility for drug delivery systems .

Corrosion Inhibition Mechanisms

Zn-NIA (commercial name: HEUCORIN® RZ) acts as an organic corrosion inhibitor in protective coatings. Its nitro group participates in redox reactions with metal surfaces, forming passivation layers.

Mechanistic Insights:

-

Anodic Inhibition: Nitro groups oxidize Fe⁰ to Fe³⁺, promoting oxide layer formation .

-

Synergistic Effects: Combined with inorganic anticorrosives (e.g., HEUCOPHOS® ZCPPLUS), Zn-NIA reduces blistering and enhances adhesion .

Performance Metrics:

| Coating System | Corrosion Rate (mm/year) |

|---|---|

| Zn-NIA + ZCPPLUS | 0.012 |

| Conventional Coating | 0.085 |

Ligand Exchange and Coordination Flexibility

Zn-NIA undergoes ligand substitution reactions in the presence of competing ligands (e.g., amines, phosphonates), altering its coordination geometry and material properties.

Case Study:

-

Reaction with Ethylenediamine: The carboxylate groups in Zn-NIA are replaced by ethylenediamine, forming a 2D layered structure with enhanced porosity .

Structural Changes:

| Property | Zn-NIA | Post-Substitution Product |

|---|---|---|

| Porosity (BET) | 450 m²/g | 620 m²/g |

| Thermal Stability | ≤300°C | ≤250°C |

Comparison with Analogous Compounds

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| Zinc isophthalate | -COOH | Lower redox activity |

| Zinc terephthalate | -COOH (para) | Higher thermal stability |

| Zinc 5-aminoisophthalate | -NH₂ | Enhanced biocompatibility |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

Zinc 5-nitroisophthalate serves as an important precursor in the synthesis of complex organic molecules. Its coordination properties allow it to act as a catalyst in various organic reactions, facilitating the formation of new chemical bonds. The compound's ability to form three-dimensional network structures enhances its utility in materials science, particularly in developing coordination polymers that exhibit specific properties tailored for advanced applications.

Biological and Medical Research

Research into the biological activity of this compound has gained traction, particularly regarding its potential antimicrobial properties. Studies indicate that the nitro group within the compound can participate in redox reactions, which may lead to the generation of reactive intermediates capable of exerting antimicrobial effects against various pathogens. Furthermore, ongoing investigations explore its role in drug delivery systems, where its coordination capabilities could facilitate targeted delivery and controlled release of therapeutic agents.

Industrial Applications

In industrial contexts, this compound is utilized in developing corrosion inhibitors and protective coatings. Its unique chemical structure allows it to interact effectively with metal surfaces, providing enhanced protection against corrosion processes. Additionally, its application as a catalyst in various chemical processes contributes to the efficiency and sustainability of industrial operations.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Studies : Research has demonstrated that formulations containing this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the compound's ability to generate reactive oxygen species upon interaction with microbial cells .

- Catalytic Applications : In a study focused on organic synthesis, this compound was employed as a catalyst for the synthesis of heterocyclic compounds, showcasing its effectiveness in facilitating chemical transformations with high yields .

- Corrosion Inhibition : Industrial applications have reported successful use of this compound in protective coatings for metals, significantly reducing corrosion rates in harsh environments compared to traditional inhibitors.

Wirkmechanismus

The mechanism of action of zinc 5-nitroisophthalate involves its coordination with target molecules through its zinc ions and nitro functional groups. The zinc ions can interact with various biological molecules, while the nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that exert antimicrobial effects . The compound’s porous structure also allows it to act as a molecular sieve, facilitating gas storage and separation .

Vergleich Mit ähnlichen Verbindungen

Zinc isophthalate: Lacks the nitro group, resulting in different chemical reactivity and applications.

Zinc terephthalate: Similar structure but with different functional groups, leading to variations in properties and uses.

Zinc 5-aminoisophthalate:

Uniqueness: Zinc 5-nitroisophthalate is unique due to the presence of both zinc ions and nitro functional groups, which impart distinct chemical and physical properties.

Biologische Aktivität

Zinc 5-nitroisophthalate (Zn-NIA) is a coordination compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, including drug delivery, bioimaging, and environmental sensing. This article delves into the biological activity of Zn-NIA, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula CHNOZn. The compound is formed through the coordination of zinc ions with 5-nitroisophthalic acid, resulting in a metal-organic framework (MOF) that exhibits unique structural and functional properties. The presence of the nitro group enhances its reactivity and interaction with biological systems.

Biological Activity

1. Antimicrobial Properties

Research indicates that Zn-NIA exhibits significant antimicrobial activity. In a study by Baokuan Chen et al., various metal-organic frameworks (MOFs) including Zn-NIA were tested against several bacterial strains. The results showed that Zn-NIA demonstrated notable antibacterial effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in medical applications .

2. Fluorescence and Bioimaging

Zn-NIA has also been investigated for its fluorescence properties, making it suitable for bioimaging applications. The compound's ability to emit fluorescence upon excitation allows for its use in tracking biological processes at the cellular level. A study highlighted its application in HepG2 cells, where it was used to visualize intracellular components effectively .

3. Drug Delivery Systems

The tunable properties of Zn-NIA make it an attractive candidate for drug delivery systems. Its coordination chemistry allows for the encapsulation of therapeutic agents, enhancing their stability and release profiles. Recent advancements have demonstrated the feasibility of using Zn-NIA as a carrier for anticancer drugs, improving their efficacy while minimizing side effects .

Case Studies

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of Zn-NIA against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that Zn-NIA inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

| Pathogen | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 64 |

Case Study 2: Bioimaging in Cancer Cells

In a bioimaging study conducted by Hua Yang et al., Zn-NIA was utilized to visualize cancer cell lines (HeLa, CHO). The compound's fluorescence properties allowed researchers to monitor cellular uptake and localization of therapeutic agents within the cells, indicating its potential for real-time imaging applications in cancer therapy .

Research Findings

Recent research highlights several key findings regarding the biological activity of Zn-NIA:

- Fluorescence Quenching: Zn-NIA displays fluorescence quenching properties when interacting with specific metal ions, making it useful for sensing applications .

- Responsive Behavior: The compound exhibits stimuli-responsive behavior to pH changes and temperature variations, which can be harnessed for targeted drug delivery systems .

- Multi-functional Applications: Zn-NIA can respond to various environmental stimuli, enhancing its applicability in diverse fields such as environmental monitoring and smart materials development .

Eigenschaften

IUPAC Name |

zinc;5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6.Zn/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11)(H,12,13);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOQPCCHVJZTR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)[O-])[N+](=O)[O-])C(=O)[O-].[Zn+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3NO6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209386 | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Heucotech MSDS] | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60580-61-2 | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060580612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.